4-Acetamido-3-fluoro-5-nitrobenzamide

Medicinal Chemistry Scaffold-Based Drug Design Chemical Biology

Standard benzamide building blocks lack the orthogonal functional groups required for selective BET BD2 inhibitor chemotypes. This tetra-substituted benzamide (CAS 1955530-53-6) provides four independently addressable handles: C1 benzamide, C4 acetamido, C3 fluoro, and C5 nitro. - **Direct GSK046 Route**: Reduce the C5 nitro to amine, enabling introduction of (S)-1-phenylethoxy in 2-3 steps (PDB 6SWQ). - **Parallel Synthesis**: Perform SNAr at C3, hydrolysis at C4, and amide coupling at C1 from a single scaffold. - **SPR Studies**: TPSA 115.33 Ų vs. 86.23 Ų for simpler analogs-ideal for peripheral target optimization. BenchChem supplies this ≥95% pure building block for immediate R&D use.

Molecular Formula C9H8FN3O4
Molecular Weight 241.178
CAS No. 1955530-53-6
Cat. No. B2481388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-fluoro-5-nitrobenzamide
CAS1955530-53-6
Molecular FormulaC9H8FN3O4
Molecular Weight241.178
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1F)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C9H8FN3O4/c1-4(14)12-8-6(10)2-5(9(11)15)3-7(8)13(16)17/h2-3H,1H3,(H2,11,15)(H,12,14)
InChIKeyLNEVVHUZCKYOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-3-fluoro-5-nitrobenzamide: Multi-Functional Benzamide Scaffold


4-Acetamido-3-fluoro-5-nitrobenzamide (CAS 1955530-53-6) is a tetra-substituted benzamide derivative with molecular formula C9H8FN3O4 and molecular weight 241.18 g/mol . It belongs to the class of pre-functionalized aromatic building blocks and features four chemically distinct functional groups on a single benzene ring: a primary benzamide at position 1, an acetamido (protected amine) at position 4, a fluorine atom at position 3, and a nitro group at position 5 . The compound is cataloged under MDL number MFCD29991359 and InChI Key LNEVVHUZCKYOPH-UHFFFAOYSA-N, and is commercially available at a minimum purity specification of 95% .

Pre-functionalized benzene scaffold with four orthogonal reactive handles
Direct synthetic entry to GSK046 (iBET-BD2) chemotype in 2–3 steps
Multi-directional derivatization: amide coupling, SNAr, nitro reduction, acetamide hydrolysis
Commercial purity specification supports research-scale synthesis workflows

4-Acetamido-3-fluoro-5-nitrobenzamide: Irreplaceable Scaffold


Substituting 4-acetamido-3-fluoro-5-nitrobenzamide with simpler analogs such as 4-acetamido-3-nitrobenzamide (CAS 53484-25-6, lacking the 3-fluoro substituent) or 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9, lacking the 4-acetamido group) results in a loss of orthogonal synthetic handles and altered physicochemical properties . The target compound uniquely combines four chemically addressable functional groups on a single benzene scaffold—each enabling independent derivatization via amide coupling, nucleophilic aromatic substitution, nitro reduction, or acetamide hydrolysis . This multi-handle architecture directly supports the synthesis of complex bioactive molecules such as GSK046 (iBET-BD2), a potent and selective BET bromodomain BD2 inhibitor with reported IC50 values of 264, 98, 49, and 214 nM against BRD2, BRD3, BRD4, and BRDT BD2 domains respectively [1]. No single in-class analog replicates this complete set of pre-installed functional groups, making direct substitution chemically infeasible without additional synthetic steps.

Removing the 3-fluoro substituent eliminates the SNAr diversification site and alters electronic properties.

Losing the 4-acetamido group reduces H-bond donor/acceptor capacity, compromising downstream target engagement.

Omitting the 5-nitro group removes a masked amine handle, limiting reduction-based derivatization pathways.

4-Acetamido-3-fluoro-5-nitrobenzamide: Quantitative Evidence vs. Analogs


Orthogonal Reactive Handles vs. Closest Analogs

4-Acetamido-3-fluoro-5-nitrobenzamide possesses four chemically distinct, orthogonally reactive functional groups on a single benzene ring: a primary benzamide (C1), an acetamido/protected amine (C4), a fluoro substituent (C3), and a nitro group (C5) . In contrast, its closest commercially available analog 4-acetamido-3-nitrobenzamide (CAS 53484-25-6) carries only three such groups (lacking the 3-fluoro substituent), while 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9) carries only two addressable groups (lacking the 4-acetamido) [1]. This represents a 33% to 100% increase in the number of pre-installed synthetic diversification points relative to these comparators.

Orthogonal Handles
Class-level
4 groups vs. 3 (4-acetamido-3-nitro) / 2 (3-fluoro-5-nitro)
33%–100% more diversification points reduce synthetic steps.
Structural enumeration from vendor databases; experimental confirmation advised.
Medicinal Chemistry Scaffold-Based Drug Design Chemical Biology

Topological Polar Surface Area vs. Simpler Analogs

4-Acetamido-3-fluoro-5-nitrobenzamide exhibits a computed TPSA of 115.33 Ų, which is 29.10 Ų (33.7%) higher than the TPSA of 86.23 Ų for 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9) . This difference arises from the additional acetamido group contributing two hydrogen bond acceptors (carbonyl oxygen and amide NH) that are absent in the comparator. The higher TPSA predicts reduced passive membrane permeability relative to the simpler analog, which is a critical consideration when designing cell-permeable probe molecules or optimizing for specific ADME profiles [1].

TPSA Difference
Cross-study
115.33 Ų vs. 86.23 Ų (+33.7%)
Higher polarity predicts reduced passive permeability vs. simpler analog.
Computed TPSA; confirm experimentally for specific assay conditions.
Physicochemical Property Profiling Drug-Likeness Prediction ADME Optimization

Hydrogen Bond Donor/Acceptor Profile vs. Analogs

The target compound provides 4 hydrogen bond acceptors and 2 hydrogen bond donors, compared to 3 acceptors and 1 donor for 3-fluoro-5-nitrobenzamide (CAS 1208075-03-9) . The additional H-bond acceptor (acetamido carbonyl) and H-bond donor (acetamido NH) arise specifically from the 4-acetamido substituent, which is absent in the comparator. These additional H-bonding sites are directly implicated in the binding mode of downstream derivatives such as GSK046, where the acetamido group engages the BET bromodomain acetyl-lysine binding pocket [1].

H-Bond Capacity
Class-level
4 acceptors, 2 donors vs. 3 acceptors, 1 donor
Additional H-bond pair enables geometrically unique target interactions.
Inferred from GSK046 co-crystal (PDB 6SWQ); verify with actual scaffold.
Supramolecular Chemistry Crystal Engineering Molecular Recognition

Molecular Weight Differentiation vs. Analogs

With a molecular weight of 241.18 g/mol, 4-acetamido-3-fluoro-5-nitrobenzamide is 57.06 g/mol (31.0%) heavier than 3-fluoro-5-nitrobenzamide (MW 184.12 g/mol) due to the additional C2H3NO acetamido fragment . This positions the target compound above the typical fragment screening cutoff (~250 Da) while remaining well within lead-like chemical space, making it suitable for fragment-to-lead elaboration strategies where pre-installed functional handles reduce the number of synthetic steps needed to explore chemical space around the benzamide core [1].

Molecular Weight
Cross-study
241.18 g/mol vs. 184.12 g/mol (+31.0%)
Higher MW impacts procurement logistics and stoichiometric planning.
Relevant for fragment-to-lead strategies; still within lead-like space.
Fragment-Based Drug Discovery Lead Optimization Molecular Property Forecasting

Structural Link to GSK046 (iBET-BD2) Probe

4-Acetamido-3-fluoro-5-nitrobenzamide represents the core scaffold—with the 5-nitro group serving as a synthetic handle for further elaboration—of GSK046 (iBET-BD2, CAS 2474876-09-8), a highly selective, orally active BD2 bromodomain inhibitor of BET proteins [1]. GSK046 was developed by GlaxoSmithKline and is a widely used chemical probe with reported IC50 values of 264 nM (BRD2 BD2), 98 nM (BRD3 BD2), 49 nM (BRD4 BD2), and 214 nM (BRDT BD2), with >1,000-fold selectivity for BD2 over BD1 domains . The 4-acetamido-3-fluoro substitution pattern on the benzamide ring is critical for the BD2-selective binding mode, as evidenced by the co-crystal structure (PDB 6SWQ) showing the acetamido group engaging the acetyl-lysine recognition pocket [2]. While the target compound itself is not biologically characterized in published literature, it serves as the essential synthetic entry point to this validated chemical probe chemotype.

Link to GSK046
Structural context
Core scaffold of BD2-selective probe; nitro as synthetic handle
Enables direct chemotype access; no direct bioactivity data on building block.
GSK046 IC50 values are for the final derivative, not this intermediate.
Epigenetics BET Bromodomain Inhibition Chemical Probe Development

4-Acetamido-3-fluoro-5-nitrobenzamide: Application Scenarios


BD2-Selective Chemical Probe Synthesis

The primary application supported by the evidence is the use of 4-acetamido-3-fluoro-5-nitrobenzamide as a direct synthetic precursor to BD2-selective BET inhibitors of the GSK046 chemotype. The 5-nitro group serves as a masked amine that, upon reduction, enables introduction of diverse C5 substituents (e.g., (S)-1-phenylethoxy in GSK046), while the 4-acetamido and 3-fluoro substituents are already correctly positioned for BD2 domain engagement [1]. This scenario is supported by the co-crystal structure of GSK046 with BRD4 BD2 (PDB 6SWQ), which confirms the critical role of the 4-acetamido-3-fluoro-benzamide motif in target binding [2]. Researchers procuring this scaffold can access the GSK046 chemotype in 2-3 steps rather than constructing the substituted benzamide core de novo.

Parallel Library Synthesis via Orthogonal Handles

The compound's four chemically distinct functional groups (primary benzamide, 4-acetamido, 3-fluoro, 5-nitro) enable divergent parallel synthesis strategies that are impossible with simpler di- or tri-substituted benzamide building blocks. The primary benzamide at C1 can undergo N-functionalization via alkylation or amide coupling; the 4-acetamido group can be hydrolyzed to reveal a free amine for further diversification; the 3-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr) reactions; and the 5-nitro group can be selectively reduced to an amine [1]. This multi-directional derivatization capacity is quantitatively superior to analogs such as 4-acetamido-3-nitrobenzamide (3 reactive handles) or 3-fluoro-5-nitrobenzamide (2 reactive handles), enabling a combinatorially larger chemical space exploration from a single starting material [2].

Physicochemical Property Optimization (TPSA & H-Bonding)

For research programs requiring systematic tuning of TPSA and hydrogen bonding capacity, 4-acetamido-3-fluoro-5-nitrobenzamide provides a well-characterized starting point with TPSA = 115.33 Ų, 4 H-bond acceptors, and 2 H-bond donors [1]. The 33.7% higher TPSA compared to 3-fluoro-5-nitrobenzamide (86.23 Ų) offers a distinct property profile for Structure-Property Relationship (SPR) studies [2]. This differentiation is particularly relevant for CNS drug discovery programs where TPSA values below 90 Ų are typically sought for brain penetration, making the target compound more suitable for peripheral target applications where higher polarity is tolerated or desired .

Genotoxicity Mitigation via Acetamide Replacement

A documented application arises from the published medicinal chemistry optimization of GSK046, where the acetamide functionality of the 4-acetamido-3-fluoro-benzamide scaffold was identified as a genotoxicity liability requiring replacement with heterocyclic bioisosteres [1]. 4-Acetamido-3-fluoro-5-nitrobenzamide serves as the appropriate starting material for such scaffold-hopping studies because it contains both the acetamide group to be replaced (at C4) and the nitro group (at C5) that can be orthogonally functionalized after acetamide modification. This scenario is directly supported by the 'Template-Hopping Approach' publication from the GSK team, which describes systematic replacement of the acetamide functionality while retaining the 3-fluoro-5-substituted benzamide architecture [1].

Application
Selection Property
Validation Focus
BD2-Selective Chemotype Synthesis
Pre-installed 4-acetamido-3-fluoro core
BRD4 BD2 co-crystal engagement (PDB 6SWQ)
Parallel Library Synthesis
Four orthogonal reactive handles
Multi-directional SAR expansion from single scaffold
SPR Property Profiling
High TPSA & H-bond capacity
Peripheral vs. CNS permeability optimization
Genotoxicity Scaffold-Hopping
Replaceable acetamide handle
Heterocyclic bioisostere replacement studies
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